1-(4-Methoxybenzoyl)-2-methylpiperazine

Medicinal Chemistry Physicochemical Properties SAR

This substituted benzoylpiperazine features a chiral 2-methyl group and 4-methoxybenzoyl moiety, delivering a unique LogP of 1.13 and hydrogen-bonding profile unattainable by achiral analogs such as 1-(4-Methoxybenzoyl)piperazine. Its 234.29 MW and privileged piperazine core make it ideal for CNS-penetrant kinase inhibitor SAR studies (PI3Kδ, JNKs). The chiral center enables enantiopure chemical probe synthesis for stereospecific target engagement. Substituting with close analogs will lead to divergent experimental outcomes. Available at ≥95% purity.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 1240581-80-9
Cat. No. B3093219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxybenzoyl)-2-methylpiperazine
CAS1240581-80-9
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC1CNCCN1C(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C13H18N2O2/c1-10-9-14-7-8-15(10)13(16)11-3-5-12(17-2)6-4-11/h3-6,10,14H,7-9H2,1-2H3
InChIKeyDWEBWKFKBHWWQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methoxybenzoyl)-2-methylpiperazine (CAS 1240581-80-9) for Drug Discovery and Chemical Biology Research


1-(4-Methoxybenzoyl)-2-methylpiperazine (CAS 1240581-80-9) is a substituted benzoylpiperazine derivative . It features a piperazine ring functionalized with a 4-methoxybenzoyl group and a chiral methyl substituent at the 2-position [1]. This compound is utilized as a versatile building block in medicinal chemistry and chemical biology, with its structure offering opportunities for further derivatization and its physicochemical profile supporting research into CNS-targeting compounds and kinase inhibitors [2].

Why Generic Substitution of 1-(4-Methoxybenzoyl)-2-methylpiperazine Fails in Advanced Research


While numerous piperazine derivatives exist, their biological activity, physicochemical properties, and synthetic utility are exquisitely sensitive to minor structural modifications [1]. The specific substitution pattern of 1-(4-Methoxybenzoyl)-2-methylpiperazine—the 4-methoxybenzoyl group and the 2-methyl group—confers a unique combination of lipophilicity, hydrogen bonding capacity, and steric environment . These parameters cannot be replicated by close analogs, such as 1-(4-Methoxybenzoyl)piperazine or 1-(4-Methoxybenzoyl)-4-methylpiperazine, which differ in molecular weight, LogP, and the presence of a secondary amine, directly impacting target engagement, metabolic stability, and downstream synthetic pathways [2]. Therefore, substituting this compound with a seemingly similar alternative will almost certainly lead to divergent experimental outcomes and should be avoided without rigorous re-validation.

Quantitative Differentiation of 1-(4-Methoxybenzoyl)-2-methylpiperazine from Closest Analogs


Molecular Weight and Structural Differentiation from Non-Methylated Analog

The target compound 1-(4-Methoxybenzoyl)-2-methylpiperazine (C13H18N2O2) possesses a higher molecular weight than the non-methylated analog 1-(4-Methoxybenzoyl)piperazine (C12H16N2O2). This 14 Da difference, attributable to the 2-methyl group, has significant implications for downstream applications. [1][2]

Medicinal Chemistry Physicochemical Properties SAR

Lipophilicity (LogP) Profile vs. 4-Methylpiperazine Regioisomer

The calculated LogP for 1-(4-Methoxybenzoyl)-2-methylpiperazine is 1.1291, indicating a specific balance between hydrophilicity and lipophilicity. While direct LogP data for the 4-methyl regioisomer (1-(4-Methoxybenzoyl)-4-methylpiperazine) is not widely reported, the position of the methyl substituent on the piperazine ring is known to influence the compound's ability to cross biological membranes.

Pharmacokinetics Lipophilicity ADME Drug Design

Physical State and Volatility Compared to 1-(4-Methoxybenzoyl)piperazine

The boiling point of 1-(4-Methoxybenzoyl)-2-methylpiperazine is 396.8±37.0 °C at 760 mmHg, which is significantly higher than the reported boiling point of approximately 140 °C for its non-methylated counterpart, 1-(4-Methoxybenzoyl)piperazine. [1]

Formulation Science Process Chemistry Safety

Purity Specification and Procurement Cost for Research Use

The target compound is commercially available with a certified purity of ≥95.0% (HPLC). Its procurement cost is defined, for example, at £420.00 per gram from a major supplier. This provides a clear benchmark for budgeting and ensures a defined level of purity for reproducible experiments.

Procurement Quality Control Reproducibility Budgeting

Chiral Center vs. Achiral and Regioisomeric Analogs

Unlike its achiral analog 1-(4-Methoxybenzoyl)piperazine and the regioisomeric 1-(4-Methoxybenzoyl)-4-methylpiperazine, the target compound possesses a chiral center at the 2-position of the piperazine ring. This structural feature introduces stereochemistry as a variable for optimizing target interactions. [1]

Stereochemistry Medicinal Chemistry Target Selectivity SAR

Optimal Application Scenarios for 1-(4-Methoxybenzoyl)-2-methylpiperazine


Medicinal Chemistry: As a Privileged Scaffold for CNS-Targeted Kinase Inhibitors

This compound's specific LogP (1.1291) and molecular weight (234.29) position it favorably as a starting point for designing CNS-penetrant kinase inhibitors . Its piperazine core, a recognized privileged structure in kinase drug discovery, can be further elaborated. The 2-methyl group and secondary amine offer distinct vectors for introducing additional functionality to modulate selectivity and potency against targets such as PI3Kδ or JNKs, as highlighted in related piperazine SAR studies [1].

Chemical Biology: As a Key Intermediate for Enantioselective Probe Synthesis

The presence of a chiral center makes this compound an ideal precursor for synthesizing enantiopure chemical probes. Researchers can leverage this feature to create pairs of enantiomers or diastereomers, enabling the dissection of stereospecific target engagement . This is a critical advantage over achiral analogs for studies investigating the role of specific protein conformations or for developing more selective therapeutic leads.

Process and Formulation Science: For Developing Lipophilic Drug Delivery Systems

The compound's high boiling point (~397°C) indicates low volatility and a physical state amenable to formulation development [2]. Its defined LogP value supports the rational design of lipid-based or polymeric nanoparticle formulations aimed at improving the solubility and bioavailability of poorly soluble drug candidates. The known purity standard (≥95%) ensures reliable starting material quality for such applied research .

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